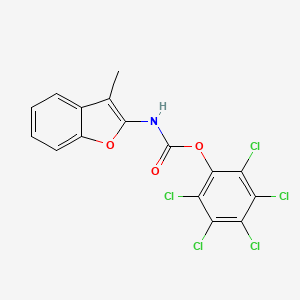
Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchlorophenyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran-2-carbonyl chloride with perchlorophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Perchlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it has been found to inhibit key signaling pathways involved in cell proliferation and survival, thereby reducing cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzofuran: A simpler derivative with similar structural features but lacking the perchlorophenyl and carbamate groups.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Another benzofuran derivative with potential anticancer activity.
Uniqueness
Its structural complexity and functional groups make it a valuable compound for further research and development .
Biological Activity
Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester is a synthetic compound with notable biological activity, particularly in the context of pesticide use and potential health impacts. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group. Its structure can be represented as follows:
- Chemical Formula : C₁₄H₈Cl₅NO₂
- Molecular Weight : Approximately 366.5 g/mol
Carbamic acid esters typically act as inhibitors of acetylcholinesterase (AChE), an essential enzyme for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is common among various carbamate pesticides, including carbofuran and its derivatives.
Toxicological Profile
- Acute Toxicity : Studies indicate that exposure to carbamate compounds can lead to acute toxicity characterized by symptoms such as nausea, blurred vision, muscular weakness, and sweating due to overstimulation of the nervous system .
- Chronic Effects : Long-term exposure has been associated with neurotoxic effects; however, evidence suggests that short-term exposure does not lead to long-term health consequences .
- Genotoxicity : Research has shown that while carbofuran exhibits some chromosomal abnormalities in plant assays, it is generally considered non-mutagenic in various short-term tests .
- Fungicidal Activity : Recent studies have explored the fungicidal properties of related carbamic acid compounds. For instance, modifications on the urea linkage have led to novel compounds with significant activity against fungal pathogens like Corynespora cassiicola and Botrytis cinerea .
Case Study 1: Acute Exposure in Humans
A report highlighted five cases of carbofuran intoxication where individuals exhibited rapid onset symptoms typical of anticholinesterase activity. All patients recovered completely after symptomatic treatment with atropine .
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of carbamate pesticides indicated significant effects on aquatic life. For example, juvenile goldfish exposed to carbofuran showed inhibited AChE activity, which could impair their survival and reproductive success .
Research Findings
Properties
CAS No. |
61307-37-7 |
|---|---|
Molecular Formula |
C16H8Cl5NO3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H8Cl5NO3/c1-6-7-4-2-3-5-8(7)24-15(6)22-16(23)25-14-12(20)10(18)9(17)11(19)13(14)21/h2-5H,1H3,(H,22,23) |
InChI Key |
SFDTUFUCNVDKKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















